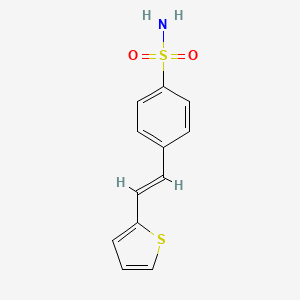

(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von (E)-4-(2-(Thien-3-yl)vinyl)benzolsulfonamid umfasst in der Regel die folgenden Schritte:

Bildung des Vinylthiophen-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von Thiophen mit einem Vinylhalogenid unter basischen Bedingungen, um das Vinylthiophen-Zwischenprodukt zu bilden.

Kupplung mit Benzolsulfonamid: Das Vinylthiophen-Zwischenprodukt wird dann unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion, wie der Heck-Reaktion, unter einer inerten Atmosphäre mit Benzolsulfonamid gekoppelt.

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für (E)-4-(2-(Thien-3-yl)vinyl)benzolsulfonamid nicht gut dokumentiert sind, würde die großtechnische Synthese wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(E)-4-(2-(Thien-3-yl)vinyl)benzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiophenring kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Vinylgruppe kann durch Hydrierung zu einer Ethylgruppe reduziert werden.

Substitution: Die Sulfonamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator wird typischerweise für die Hydrierung verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Ethyl-substituiertes Benzolsulfonamid.

Substitution: Verschiedene substituierte Sulfonamide, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

(E)-4-(2-(Thien-3-yl)vinyl)benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (E)-4-(2-(Thien-3-yl)vinyl)benzolsulfonamid umfasst seine Interaktion mit molekularen Zielstrukturen wie Enzymen. Beispielsweise bindet es als COX-2-Inhibitor an die aktive Stelle des Enzyms und verhindert so die Umwandlung von Arachidonsäure zu Prostaglandin H2, wodurch Entzündungen reduziert werden . Die Struktur der Verbindung ermöglicht es ihr, in die aktive Stelle des Enzyms zu passen und dessen Aktivität zu blockieren.

Wirkmechanismus

The mechanism of action of (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, thereby reducing inflammation . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.

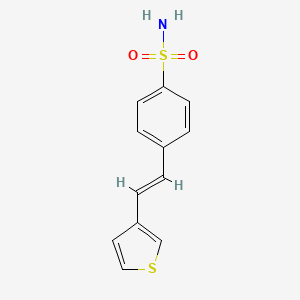

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(2-(Furan-2-yl)vinyl)benzolsulfonamid: Ähnliche Struktur, aber mit einem Furanring anstelle eines Thiophenrings.

4-(2-(Pyridin-3-yl)vinyl)benzolsulfonamid: Enthält einen Pyridinring anstelle eines Thiophenrings.

Einzigartigkeit

(E)-4-(2-(Thien-3-yl)vinyl)benzolsulfonamid ist einzigartig aufgrund des Vorhandenseins des Thiophenrings, der spezifische elektronische Eigenschaften verleiht, die seine Aktivität als Enzyminhibitor verstärken können. Die elektronenreiche Natur des Thiophenrings kann die Bindungsaffinität und Spezifität gegenüber bestimmten molekularen Zielstrukturen verbessern.

Eigenschaften

Molekularformel |

C12H11NO2S2 |

|---|---|

Molekulargewicht |

265.4 g/mol |

IUPAC-Name |

4-[(E)-2-thiophen-3-ylethenyl]benzenesulfonamide |

InChI |

InChI=1S/C12H11NO2S2/c13-17(14,15)12-5-3-10(4-6-12)1-2-11-7-8-16-9-11/h1-9H,(H2,13,14,15)/b2-1+ |

InChI-Schlüssel |

JQHQATMSMAURMY-OWOJBTEDSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C2=CSC=C2)S(=O)(=O)N |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=CSC=C2)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.